RCM-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- PubChem: A search for this compound on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), yields some basic information including its chemical structure and identifiers, but no citations for scientific publications.

Heterocyclic Aromatic Compounds: The presence of multiple thiophene and pyridine rings suggests the molecule belongs to a class of heterocyclic aromatic compounds. These compounds are known for their interesting electronic properties and are widely explored in organic chemistry research.

Organic Functional Groups: The molecule also contains functional groups like carbonyl (C=O) and nitrile (C≡N). These groups can participate in various chemical reactions, making the molecule a potential candidate for studies in organic synthesis or development of new functional materials.

Further exploration might involve:

Patent Search: Patent databases may contain information on the synthesis or applications of this specific compound, even if there is no published scientific research yet [].

Chemical Literature Review: A broader search of the chemical literature for similar compounds containing thiophene, pyridine, and related functional groups might reveal related research areas and potential applications for 2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile.

RCM-1 is a small molecule compound identified as an inhibitor of the transcription factor Forkhead Box M1 (FOXM1), which plays a crucial role in cell proliferation, differentiation, and survival. FOXM1 is implicated in various cancers, making RCM-1 a target for potential cancer therapies. The compound exhibits a unique structure that allows it to selectively bind to FOXM1, thereby inhibiting its activity and disrupting the oncogenic processes associated with its overexpression .

- There is no publicly available information on the mechanism of action for this specific compound.

- No data on safety or hazards associated with this compound is found in public sources.

The biological activity of RCM-1 primarily revolves around its role as a FOXM1 inhibitor. Studies have shown that RCM-1 effectively reduces FOXM1 expression levels in cancer cells, leading to decreased cell proliferation and increased apoptosis in various cancer types. This inhibition is particularly significant in cancers where FOXM1 is overexpressed, such as breast and liver cancers. The compound's selectivity for FOXM1 over other transcription factors suggests a promising therapeutic window for targeting malignancies driven by this protein .

RCM-1 can be synthesized using several methods, with ring-closing metathesis being the most prominent. The synthesis typically follows these steps:

- Preparation of Diene Precursors: Starting materials are selected to create diene compounds that can undergo metathesis.

- Catalysis: A ruthenium catalyst is introduced to facilitate the RCM reaction.

- Cyclization: Under specific conditions (temperature, solvent), the diene undergoes cyclization to form RCM-1.

- Purification: The final product is purified using chromatographic techniques to isolate RCM-1 from by-products and unreacted materials .

RCM-1 has potential applications in cancer therapeutics due to its ability to inhibit FOXM1. Its specificity towards this transcription factor makes it a candidate for developing targeted therapies aimed at reducing tumor growth and enhancing the efficacy of existing treatments. Additionally, RCM-1 can serve as a valuable tool in research settings for studying FOXM1's role in cellular processes and its implications in oncogenesis .

Interaction studies involving RCM-1 have demonstrated its binding affinity to FOXM1 through various assays, including surface plasmon resonance and fluorescence polarization assays. These studies confirm that RCM-1 binds selectively to the DNA-binding domain of FOXM1, inhibiting its interaction with target genes involved in cell cycle regulation and survival pathways . Furthermore, co-treatment with RCM-1 and chemotherapeutic agents has shown enhanced anti-cancer effects compared to either treatment alone.

Several compounds exhibit similar mechanisms of action or structural characteristics related to RCM-1. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Thiazole-based inhibitors | Inhibit various transcription factors | Broad-spectrum activity against multiple cancers |

| Curcumin | Modulates multiple signaling pathways | Natural compound with anti-inflammatory properties |

| Doxorubicin | Intercalates DNA | Widely used chemotherapeutic agent |

RCM-1 stands out due to its specific inhibition of FOXM1, which is less common among other compounds targeting transcription factors. Its selective action may lead to fewer side effects compared to broader-spectrum inhibitors.

RCM-1 (Robert Costa Memorial drug-1) demonstrates highly selective inhibition of Forkhead box M1 (FOXM1) transcriptional activity with remarkable specificity [1] [2]. The compound exhibits an effective concentration 50 (EC₅₀) of 0.72 micromolar for FOXM1 inhibition in U2OS cells expressing green fluorescent protein-tagged FOXM1 [2]. This potent inhibitory activity positions RCM-1 as a selective small molecule inhibitor targeting the FOXM1 transcriptional network.

The molecular selectivity profile of RCM-1 reveals exceptional specificity for FOXM1 compared to other transcription factors within the same cellular environment. Studies conducted in primary human airway epithelial cells demonstrate that RCM-1 treatment specifically decreases endogenous FOXM1 abundance without affecting the expression levels of other critical transcription factors [2]. The compound does not alter the protein levels of yes-associated protein (YAP), facilitates chromatin transcription protein 140 (FACT140), nuclear factor kappa B (NF-κB), forkhead box A2 (FOXA2), or forkhead box J1 (FOXJ1) [2]. This remarkable selectivity indicates that RCM-1 specifically targets FOXM1 without causing non-specific effects on related transcriptional regulators.

Furthermore, RCM-1 demonstrates selectivity within the broader cellular signaling network. Treatment with RCM-1 does not affect interleukin-13-induced phosphorylation of signal transducer and activator of transcription 6 (STAT6) in mouse lung tissue, human airway epithelial cells, or lung adenocarcinoma A549 cells [2]. The nuclear amounts of both phosphorylated STAT6 and total STAT6 remain unaltered in RCM-1-treated cells, confirming that the compound does not interfere with STAT6 nuclear translocation following interleukin-13 exposure [2]. This selective action allows RCM-1 to target FOXM1-specific pathways without disrupting parallel signaling cascades.

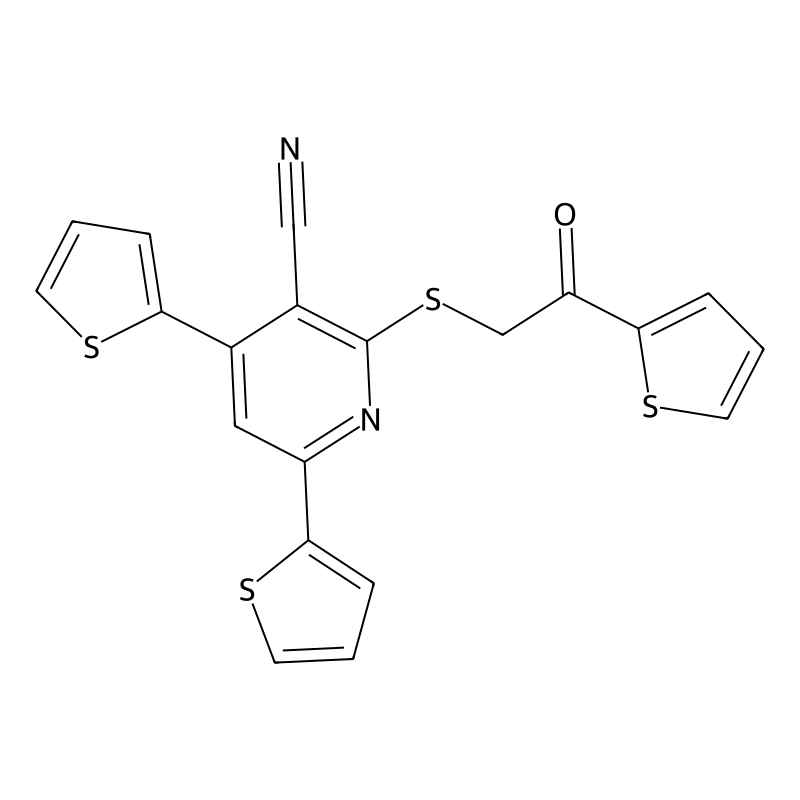

The chemical structure of RCM-1, with molecular formula C₂₀H₁₂N₂OS₄ and molecular weight 424.58 daltons, contributes to its selective targeting properties [1] [3]. The compound contains multiple thiophene rings and a pyridine core structure that enable specific binding interactions with FOXM1 protein [3]. The target engagement mechanism involves direct interaction with FOXM1 protein, as evidenced by the compound's ability to block FOXM1 nuclear localization and increase proteasomal degradation [1] [3].

| Target Protein | Effect of RCM-1 | Selectivity Profile | Evidence Source |

|---|---|---|---|

| FOXM1 | Inhibited (EC₅₀ 0.72 μM) | Primary target | Decreased protein, blocked localization [1] [2] |

| FOXA2 | No effect | Non-target | Protein levels unchanged [2] |

| FOXJ1 | No effect | Non-target | Protein levels unchanged [2] |

| YAP | No effect | Non-target | Protein levels unchanged [2] |

| FACT140 | No effect | Non-target | Protein levels unchanged [2] |

| NF-κB | No effect | Non-target | Protein levels unchanged [2] |

| STAT6 | No effect | Non-target | Phosphorylation status unchanged [2] |

Proteasomal Degradation of FOXM1

RCM-1 enhances FOXM1 proteasomal degradation through increased ubiquitination, representing a fundamental mechanism for FOXM1 protein reduction [1] [2]. The compound promotes the ubiquitination of FOXM1 protein, facilitating its recognition and subsequent degradation by the cellular proteasome machinery [2]. Immunoprecipitation studies demonstrate that RCM-1 treatment leads to increased detection of ubiquitinated FOXM1 isoforms, indicating enhanced protein tagging for proteasomal processing [2].

The proteasomal degradation mechanism involves the relocalization of FOXM1 from cell nuclei to proteasomes [2]. Confocal microscopy analysis reveals that RCM-1 treatment promotes the colocalization of FOXM1 with ubiquitin and proteasomal protein PSMA5 [2]. This spatial redistribution represents a critical step in the degradation process, as nuclear FOXM1 must be transported to cytoplasmic proteasomes for enzymatic breakdown.

The enhanced ubiquitination process mediated by RCM-1 involves specific E3 ligase interactions. Recent studies demonstrate that RCM-1 significantly enhances the interaction between the E3 ubiquitin ligase RNF112 and FOXM1 protein [4] [5]. This enhanced interaction promotes FOXM1 ubiquitination and subsequent proteasomal degradation, contributing to the anticancer effects observed both in vitro and in vivo [4] [5]. The mechanism represents a targeted approach to protein degradation that selectively affects FOXM1 without broadly disrupting cellular protein homeostasis.

Proteasome inhibitor studies provide additional evidence for the role of proteasomal degradation in FOXM1 regulation. Treatment with MG132, a well-characterized proteasome inhibitor, prevents the RCM-1-mediated reduction in FOXM1 protein levels [6]. This pharmacological intervention confirms that the proteasome pathway is essential for RCM-1-induced FOXM1 degradation [6]. The specificity of this effect distinguishes RCM-1 from broader proteasome inhibitors that affect multiple cellular proteins simultaneously.

The kinetics of FOXM1 degradation following RCM-1 treatment demonstrate rapid and sustained protein reduction. Time-course experiments reveal that FOXM1 protein levels begin to decrease within hours of RCM-1 exposure, with maximal effects observed at 24 hours post-treatment [2]. This temporal profile indicates that RCM-1 rapidly initiates the degradation process and maintains sustained FOXM1 suppression.

The cellular consequences of enhanced FOXM1 proteasomal degradation extend beyond simple protein reduction. The degradation process leads to decreased expression of FOXM1 target genes, including Polo-like kinase 1 (Plk1) and cell division cycle 25B (Cdc25B) [2]. These downstream effects confirm that proteasomal degradation effectively removes functional FOXM1 protein, thereby disrupting the transcriptional network controlled by this master regulator.

| Degradation Component | RCM-1 Effect | Mechanism | Functional Outcome |

|---|---|---|---|

| FOXM1 Ubiquitination | Increased | Enhanced E3 ligase interaction | Protein tagging for degradation [2] [4] |

| Nuclear Localization | Decreased | Cytoplasmic relocalization | Reduced transcriptional activity [2] |

| Proteasome Colocalization | Increased | Spatial redistribution | Enhanced protein processing [2] |

| Target Gene Expression | Decreased | Transcriptional network disruption | Functional FOXM1 inactivation [2] |

Modulation of β-Catenin-FOXM1 Interactions

RCM-1 significantly disrupts the protein-protein interactions between β-catenin and FOXM1, representing a critical mechanism for modulating canonical Wnt signaling pathways [7] [8]. Co-immunoprecipitation studies demonstrate that RCM-1 treatment decreases FOXM1 protein binding to β-catenin in cultured tumor cells [8]. This disruption of protein complex formation has profound implications for cellular signaling networks that depend on FOXM1-β-catenin interactions.

The interaction between FOXM1 and β-catenin is essential for β-catenin nuclear localization and transcriptional activation [9]. FOXM1 interacts with armadillo repeats 11-12 of β-catenin through its forkhead box domain, facilitating β-catenin nuclear accumulation [9]. RCM-1 treatment disrupts this critical interaction, leading to decreased β-catenin protein levels in both nuclear and cytoplasmic fractions [8]. The reduction in nuclear β-catenin particularly impacts the transcriptional activation of Wnt target genes.

The disruption of FOXM1-β-catenin interactions by RCM-1 occurs through direct effects on protein complex stability. Addition of RCM-1 directly to protein lysates from control tumor cells decreases FOXM1-β-catenin protein-protein interactions, indicating that the compound can directly interfere with pre-formed protein complexes [8]. This direct disruption mechanism distinguishes RCM-1 from compounds that affect protein interactions indirectly through transcriptional or post-translational modifications.

The functional consequences of disrupted FOXM1-β-catenin interactions extend to downstream signaling pathways. RCM-1 treatment leads to decreased expression of cyclin D1, a key downstream target of β-catenin signaling [8]. The reduction in cyclin D1 protein levels corresponds with the decreased β-catenin protein abundance and nuclear localization observed following RCM-1 treatment [8]. This cascade of effects demonstrates the functional significance of FOXM1-β-catenin interaction disruption.

The modulation of β-catenin stability by RCM-1 occurs without affecting β-catenin messenger ribonucleic acid (mRNA) expression. Quantitative polymerase chain reaction analysis reveals that β-catenin mRNA levels remain unchanged following RCM-1 treatment, indicating that the effects occur at the post-translational level [8]. This finding confirms that RCM-1 specifically targets protein-protein interactions rather than transcriptional regulation of β-catenin expression.

The disruption of FOXM1-β-catenin interactions contributes to the antitumor efficacy of RCM-1 in multiple cancer models. In vivo studies demonstrate that RCM-1 treatment decreases both FOXM1 and β-catenin protein levels in tumor tissues from mouse rhabdomyosarcoma, melanoma, and lung adenocarcinoma models [8]. The consistent disruption of these protein interactions across different tumor types suggests a fundamental mechanism of action that is broadly applicable to FOXM1-expressing cancers.

The spatial distribution of β-catenin following RCM-1 treatment reveals important mechanistic insights. Immunofluorescence analysis shows that RCM-1 inhibits nuclear localization of β-catenin in multiple tested cell lines [8]. This nuclear exclusion prevents β-catenin from accessing its nuclear transcriptional partners, effectively disrupting the canonical Wnt signaling pathway. The combined effects of reduced protein levels and altered subcellular localization maximize the inhibitory impact on β-catenin function.

| Interaction Parameter | Control Conditions | RCM-1 Treatment | Functional Impact |

|---|---|---|---|

| FOXM1-β-catenin binding | Strong interaction | Reduced interaction | Disrupted complex formation [8] |

| β-catenin nuclear localization | Nuclear enrichment | Cytoplasmic retention | Reduced transcriptional activity [8] |

| β-catenin protein levels | Normal expression | Decreased abundance | Reduced signaling capacity [8] |

| Cyclin D1 expression | High expression | Reduced expression | Impaired cell cycle progression [8] |

Impact on Cell Cycle Regulation (Mitosis, DNA Replication)

RCM-1 profoundly affects cell cycle progression by targeting FOXM1-dependent regulatory mechanisms that control mitosis and DNA replication [7] [8]. The compound inhibits cellular proliferation by increasing the duration of both cell cycle progression and mitotic division in human and mouse cancer cell lines [7]. Time-lapse microscopy studies demonstrate that RCM-1 treatment significantly extends the time required for cells to complete one full cell cycle [7].

The impact on mitotic progression represents a particularly significant effect of RCM-1 treatment. FOXM1 serves as a critical regulator of mitotic gene expression, controlling the transcription of genes essential for proper chromosome segregation and cell division [10] [11]. RCM-1 treatment leads to decreased expression of key mitotic regulators, including Aurora B kinase, Polo-like kinase 1, and survivin [2] [11]. These proteins are essential for proper spindle formation, chromosome alignment, and successful cytokinesis.

DNA replication processes are substantially impaired by RCM-1 treatment through disruption of FOXM1-regulated replication machinery. FOXM1 controls the expression of multiple genes involved in DNA synthesis, including DNA polymerase alpha, proliferating cell nuclear antigen, and minichromosome maintenance proteins [11] [12]. RCM-1-mediated FOXM1 inhibition results in reduced expression of these essential replication factors, leading to impaired DNA synthesis and prolonged S-phase duration [7].

The checkpoint mechanisms that normally ensure proper cell cycle progression are affected by RCM-1 treatment. FOXM1 regulates the expression of checkpoint proteins that monitor DNA replication completion and chromosome attachment during mitosis [13] [14]. RCM-1 treatment disrupts these quality control mechanisms by reducing FOXM1-dependent checkpoint protein expression. This disruption can lead to cell cycle arrest or apoptosis in cells that cannot complete essential cell cycle processes.

The temporal effects of RCM-1 on cell cycle progression demonstrate phase-specific impacts. Treatment with RCM-1 causes delays in both the G1/S transition and the G2/M transition, reflecting the broad role of FOXM1 in cell cycle regulation [7] [13]. The S-phase duration is particularly extended, consistent with impaired DNA replication machinery expression [13]. Mitotic duration is also significantly increased, reflecting difficulties in chromosome segregation and cytokinesis [7].

The molecular basis for cell cycle disruption involves the coordinated downregulation of multiple FOXM1 target genes. FOXM1 serves as a master regulator of cell cycle-related gene expression, controlling transcriptional networks that encompass all phases of cell division [11] [15]. RCM-1 treatment leads to decreased expression of cyclins, cyclin-dependent kinases, and other essential cell cycle regulators that are direct transcriptional targets of FOXM1 [11] [15].

The consequences of impaired cell cycle regulation extend to cellular viability and proliferative capacity. RCM-1 treatment reduces the formation and growth of tumor cell colonies in dose-dependent colony formation assays [7] [8]. This reduction in clonogenic potential reflects the fundamental role of proper cell cycle regulation in maintaining cellular proliferation and survival [7].

The effects on DNA replication are evidenced by changes in DNA synthesis markers and replication fork progression. RCM-1 treatment leads to decreased incorporation of bromodeoxyuridine, a thymidine analog used to measure DNA synthesis [7]. The reduced DNA synthesis correlates with decreased expression of replication machinery components under FOXM1 transcriptional control [11] [12].

| Cell Cycle Parameter | Normal Progression | RCM-1 Treatment | Molecular Mechanism |

|---|---|---|---|

| Total cycle duration | 18-24 hours | Extended (>30 hours) | FOXM1 target gene suppression [7] |

| S-phase progression | 6-8 hours | Prolonged duration | Reduced replication machinery [11] |

| G2/M transition | 2-4 hours | Delayed progression | Decreased mitotic gene expression [11] |

| Mitotic duration | 45-60 minutes | Extended mitosis | Impaired chromosome segregation [7] |

| DNA synthesis rate | Normal BrdU incorporation | Reduced incorporation | Disrupted replication factors [7] |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: De Sousa PA, Tye BJ, Sneddon S, Bruce K, Dand P, Russell G, Collins DM, Greenshields A, McDonald K, Bradburn H, Gardner J, Downie JM, Courtney A, Brison DR. Derivation of the human embryonic stem cell line RCM1. Stem Cell Res. 2016 Mar;16(2):476-80. doi: 10.1016/j.scr.2015.12.020. Epub 2015 Dec 31. PubMed PMID: 27346018.

3: Cupertino FB, Virgilio S, Freitas FZ, Candido Tde S, Bertolini MC. Regulation of glycogen metabolism by the CRE-1, RCO-1 and RCM-1 proteins in Neurospora crassa. The role of CRE-1 as the central transcriptional regulator. Fungal Genet Biol. 2015 Apr;77:82-94. doi: 10.1016/j.fgb.2015.03.011. Epub 2015 Apr 16. PubMed PMID: 25889113.

4: Liu X, Li H, Liu Q, Niu Y, Hu Q, Deng H, Cha J, Wang Y, Liu Y, He Q. Role for Protein Kinase A in the Neurospora Circadian Clock by Regulating White Collar-Independent frequency Transcription through Phosphorylation of RCM-1. Mol Cell Biol. 2015 Jun;35(12):2088-102. doi: 10.1128/MCB.00709-14. Epub 2015 Apr 6. PubMed PMID: 25848091; PubMed Central PMCID: PMC4438235.

5: Png CW, Weerasooriya M, Guo J, James SJ, Poh HM, Osato M, Flavell RA, Dong C, Yang H, Zhang Y. DUSP10 regulates intestinal epithelial cell growth and colorectal tumorigenesis. Oncogene. 2016 Jan 14;35(2):206-17. doi: 10.1038/onc.2015.74. Epub 2015 Mar 16. PubMed PMID: 25772234.

6: Saeki T, Inui H, Fujioka S, Fukuda S, Nomura A, Nakamura Y, Park EY, Sato K, Kanamoto R. Staurosporine synergistically potentiates the deoxycholate-mediated induction of COX-2 expression. Physiol Rep. 2014 Aug 28;2(8). pii: e12143. doi: 10.14814/phy2.12143. Print 2014 Aug 1. PubMed PMID: 25168879; PubMed Central PMCID: PMC4246598.

7: Ruger-Herreros C, Gil-Sánchez Mdel M, Sancar G, Brunner M, Corrochano LM. Alteration of light-dependent gene regulation by the absence of the RCO-1/RCM-1 repressor complex in the fungus Neurospora crassa. PLoS One. 2014 Apr 18;9(4):e95069. doi: 10.1371/journal.pone.0095069. eCollection 2014. PubMed PMID: 24747913; PubMed Central PMCID: PMC3991626.

8: Koller S, Inzinger M, Rothmund M, Ahlgrimm-Siess V, Massone C, Arzberger E, Wolf P, Hofmann-Wellenhof R. UV-induced alterations of the skin evaluated over time by reflectance confocal microscopy. J Eur Acad Dermatol Venereol. 2014 Aug;28(8):1061-8. doi: 10.1111/jdv.12284. Epub 2013 Oct 17. PubMed PMID: 24131408.

9: Nakamura Y, Watanabe S, Kageyama M, Shirota K, Shirota K, Amano H, Kashimoto T, Matsuo T, Okamoto S, Park EY, Sato K. Antimutagenic; differentiation-inducing; and antioxidative effects of fragrant ingredients in Katsura-uri (Japanese pickling melon; Cucumis melo var. conomon). Mutat Res. 2010 Dec 21;703(2):163-8. doi: 10.1016/j.mrgentox.2010.08.015. Epub 2010 Aug 27. PubMed PMID: 20801232.

10: Olmedo M, Navarro-Sampedro L, Ruger-Herreros C, Kim SR, Jeong BK, Lee BU, Corrochano LM. A role in the regulation of transcription by light for RCO-1 and RCM-1, the Neurospora homologs of the yeast Tup1-Ssn6 repressor. Fungal Genet Biol. 2010 Nov;47(11):939-52. doi: 10.1016/j.fgb.2010.08.001. Epub 2010 Aug 10. PubMed PMID: 20709620.

11: Aldabbous MS, Roca MG, Stout A, Huang IC, Read ND, Free SJ. The ham-5, rcm-1 and rco-1 genes regulate hyphal fusion in Neurospora crassa. Microbiology. 2010 Sep;156(Pt 9):2621-9. doi: 10.1099/mic.0.040147-0. Epub 2010 Jun 3. PubMed PMID: 20522492; PubMed Central PMCID: PMC3068686.

12: Nakamura Y, Nakayama Y, Ando H, Tanaka A, Matsuo T, Okamoto S, Upham BL, Chang CC, Trosko JE, Park EY, Sato K. 3-Methylthiopropionic acid ethyl ester, isolated from Katsura-uri (Japanese pickling melon, Cucumis melo var. conomon), enhanced differentiation in human colon cancer cells. J Agric Food Chem. 2008 May 14;56(9):2977-84. doi: 10.1021/jf072898i. Epub 2008 Apr 22. PubMed PMID: 18426216; PubMed Central PMCID: PMC2435010.

13: Carrillo-Domínguez S, Carranco-Jauregui ME, Castillo-Domínguez RM, Castro-González MI, Avila-González E, Pérez-Gil F. Cholesterol and n-3 and n-6 fatty acid content in eggs from laying hens fed with red crab meal (Pleuroncodes planipes). Poult Sci. 2005 Jan;84(1):167-72. PubMed PMID: 15685957.

14: Okabe S, Arai T, Yamashita H, Sugihara K. Adenovirus-mediated prodrug-enzyme therapy for CEA-producing colorectal cancer cells. J Cancer Res Clin Oncol. 2003 Jun;129(6):367-73. Epub 2003 Jun 3. PubMed PMID: 12783317.

15: Soongswang J, Sangtawesin C, Sittiwangkul R, Wanitkun S, Muangmingsuk S, Sopontammarak S, Klungratana C, Kangkagate C. Myocardial diseases in Thai children. J Med Assoc Thai. 2002 Aug;85 Suppl 2:S648-57. PubMed PMID: 12403243.

16: van Wegen RJ, Lee SY, Middelberg AP. Metabolic and kinetic analysis of poly(3-hydroxybutyrate) production by recombinant Escherichia coli. Biotechnol Bioeng. 2001 Jul 5;74(1):70-80. PubMed PMID: 11353412.

17: Shimao Y, Nabeshima K, Inoue T, Koono M. TPA-enhanced motility and invasion in a highly metastatic variant (L-10) of human rectal adenocarcinoma cell line RCM-1: selective role of PKC-alpha and its inhibition by a combination of PDBu-induced PKC downregulation and antisense oligonucleotides treatment. Clin Exp Metastasis. 1999 Jun;17(4):351-60. PubMed PMID: 10545022.

18: Shimao Y, Nabeshima K, Inoue T, Koono M. Role of fibroblasts in HGF/SF-induced cohort migration of human colorectal carcinoma cells: fibroblasts stimulate migration associated with increased fibronectin production via upregulated TGF-beta1. Int J Cancer. 1999 Jul 30;82(3):449-58. PubMed PMID: 10399964.

19: Nabeshima K, Shimao Y, Inoue T, Itoh H, Kataoka H, Koono M. Hepatocyte growth factor/scatter factor induces not only scattering but also cohort migration of human colorectal-adenocarcinoma cells. Int J Cancer. 1998 Dec 9;78(6):750-9. PubMed PMID: 9833769.

20: Nabeshima K, Inoue T, Shimao Y, Kataoka H, Koono M. TPA-induced cohort migration of well-differentiated human rectal adenocarcinoma cells: cells move in a RGD-dependent manner on fibronectin produced by cells, and phosphorylation of E-cadherin/catenin complex is induced independently of cell-extracellular matrix interactions. Virchows Arch. 1998 Sep;433(3):243-53. PubMed PMID: 9769128.